![molecular formula C12H10ClNO4 B1429115 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 1364523-60-3](/img/structure/B1429115.png)
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Overview
Description
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, more commonly known as CMCPA, is a compound with a wide range of scientific applications. It is a versatile compound with a structure containing an aromatic ring, a nitrogen atom, and an oxygen atom. CMCPA is used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. It is a useful compound for the synthesis of other compounds, as well as for studying the biochemical and physiological effects of different compounds.
Scientific Research Applications
Chemical Reactions and Synthesis
Research on compounds similar to 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid often focuses on their synthesis and the exploration of their chemical reactions. For instance, studies have explored the Diels–Alder reactions of 5-alkoxyoxazoles with various reactants, leading to products like esters of carboxylic acids. These reactions are significant for understanding the synthesis pathways and structural formation of such compounds (Ibata et al., 1992). Similarly, research has been conducted on the synthesis of oxazole and isoxazole derivatives, exploring different reaction conditions and mechanisms (Serebryannikova et al., 2019).
Structural Analysis
Structural analysis is a key area of research for compounds like 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Techniques such as X-ray crystallography are employed to determine the molecular structure of these compounds, providing insights into their physical and chemical properties. For example, studies have utilized X-ray diffraction methods to ascertain the structure of various oxazole and triazole derivatives, contributing to a deeper understanding of their molecular geometry and potential chemical behavior (Kariuki et al., 2022).
Development of Synthons and Catalysis
These compounds also play a significant role in the development of synthons for aryl-aryl coupling and in catalysis. Research in this area involves exploring how oxazole derivatives can act as intermediates or catalysts in various organic reactions, leading to the synthesis of complex organic molecules. This includes studying their behavior in nucleophilic aromatic substitution and their potential as masked carboxyls for activating ortho-leaving groups (Cram et al., 1987).
properties
IUPAC Name |
3-(2-chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-9(12(15)16)11(14-18-6)10-7(13)4-3-5-8(10)17-2/h3-5H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYMIAEOREUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.